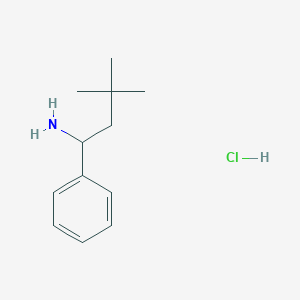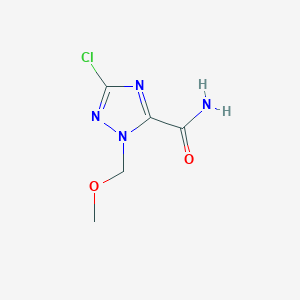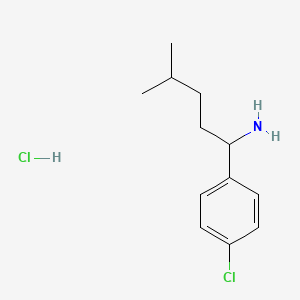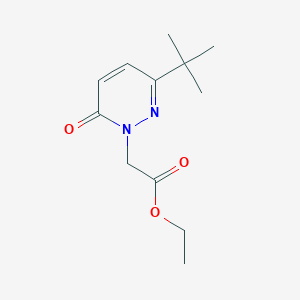
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one
Übersicht
Beschreibung
3-Chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one, also known as 3-chloro-1-cyclopropylmethylpyrazinone, is a cyclic organic compound with a wide range of applications in scientific research. This compound has been studied extensively in the past few decades due to its unique properties and potential uses.
Wissenschaftliche Forschungsanwendungen
Synthesis of Boronic Esters
Boronic esters are pivotal in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. The compound can be used to synthesize pinacol boronic esters, which are stable, easy to purify, and often commercially available. These esters can be further transformed into a wide array of functional groups, making them valuable in the synthesis of complex organic molecules .
Radical-Polar Crossover Reactions
The stability of boronic esters derived from 3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one makes them suitable for radical-polar crossover reactions. These reactions are useful for creating carbon-carbon bonds and introducing functional groups into molecules, expanding the toolkit for constructing carbon skeletons in medicinal chemistry .
Protodeboronation Studies
Protodeboronation is a process where the boron moiety is removed from boronic esters. The subject compound can be used to study the protodeboronation of alkyl boronic esters, which is a less explored area in organic chemistry. Understanding this process can lead to the development of new methods for the synthesis of pharmaceuticals and agrochemicals .
Anti-Markovnikov Hydromethylation
The compound can be employed in the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable for the synthesis of alkanes from alkenes, which is a fundamental step in the production of various organic compounds, including natural products and pharmaceuticals .
Synthesis of Natural Products and Pharmaceuticals
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one: can be used in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. These syntheses contribute to the field of natural product chemistry and can aid in the discovery of new drugs .
Material Science Applications
While not directly related to the compound , the study of boronic esters and their derivatives has implications in material science. The compound could potentially be used as a precursor for materials that require specific boron-containing structures, which are relevant in the development of new materials and nanotechnology .
Eigenschaften
IUPAC Name |
3-chloro-1-(cyclopropylmethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-8(12)11(4-3-10-7)5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSQJNULNCABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)




![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)

![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)



